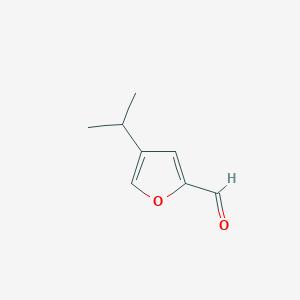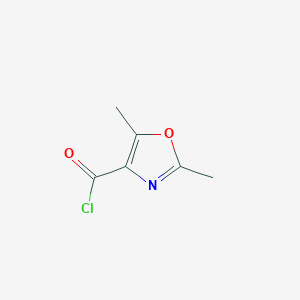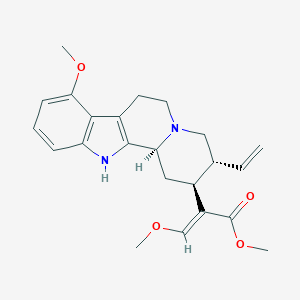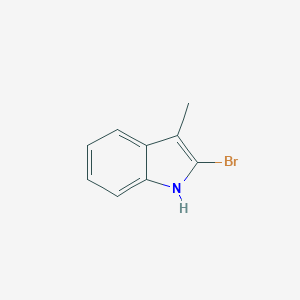
4-Isopropylfuran-2-carbaldehyde
Übersicht
Beschreibung
4-Isopropylfuran-2-carbaldehyde, also known as 2-Furancarboxaldehyde, 4-(1-methylethyl)-4-(1-methylethyl)-2-Furancarboxaldehyde, is a chemical compound with the molecular formula C8H10O2 . It is an isomer with the InChI code 1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 .
Physical And Chemical Properties Analysis
4-Isopropylfuran-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 138.17 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial activity of furan compounds against both gram-positive and gram-negative bacteria . Furan-2-carbaldehyde may exhibit similar properties, making it a potential candidate for novel antibacterial agents.
Other Therapeutic Applications
Furan compounds have been explored for various other purposes, including muscle relaxants, diuretics, and anti-aging agents. While specific studies on furan-2-carbaldehyde are limited, its structural similarity suggests potential in these areas.
Safety and Hazards
The safety information for 4-Isopropylfuran-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Furan-2-carbaldehydes, a class of compounds to which 4-isopropylfuran-2-carbaldehyde belongs, are known to be used as efficient green c1 building blocks in the synthesis of bioactive compounds .
Mode of Action
The mode of action of 4-Isopropylfuran-2-carbaldehyde involves its use as a building block in the synthesis of bioactive compounds . Specifically, furan-2-carbaldehydes are used in ligand-free photocatalytic C–C bond cleavage processes . This suggests that 4-Isopropylfuran-2-carbaldehyde may interact with its targets through a similar mechanism, contributing to the formation of new C–C bonds under photocatalytic conditions .
Biochemical Pathways
Given its role as a building block in the synthesis of bioactive compounds, it can be inferred that it may be involved in various biochemical pathways depending on the specific bioactive compounds that are synthesized .
Result of Action
The molecular and cellular effects of 4-Isopropylfuran-2-carbaldehyde’s action would depend on the specific bioactive compounds that are synthesized using it as a building block . These effects could range widely depending on the nature of the bioactive compounds and their respective targets.
Action Environment
The action, efficacy, and stability of 4-Isopropylfuran-2-carbaldehyde can be influenced by various environmental factors. For instance, its use in ligand-free photocatalytic C–C bond cleavage suggests that light conditions could play a role in its action . Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .
Eigenschaften
IUPAC Name |
4-propan-2-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIHRJWAKWIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482776 | |
| Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylfuran-2-carbaldehyde | |
CAS RN |
16015-07-9 | |
| Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)





![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)




